8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . This compound belongs to the benzodiazepine class, which is known for its wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine in the presence of a reducing agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzodiazepines .
Scientific Research Applications
8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including GABA receptors.
Medicine: Investigated for potential therapeutic uses in treating anxiety, insomnia, and seizure disorders.
Mechanism of Action
The mechanism of action of 8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its chloro and methyl substituents influence its binding affinity and metabolic stability, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
7-chloro-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-13-5-4-10(14)12-8-6-7(11)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMZLKNIENHOLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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